molecular formula C9H8O4 B8538767 5-Hydroxy-6-methoxyphthalide

5-Hydroxy-6-methoxyphthalide

Cat. No.: B8538767
M. Wt: 180.16 g/mol
InChI Key: SBRSQZDGPDFDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methoxyphthalide is a substituted phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.160 g/mol. Phthalides are bicyclic aromatic compounds consisting of a benzene ring fused to a γ-lactone. In this compound, hydroxyl (-OH) and methoxy (-OCH₃) groups are positioned at the 5- and 6-positions of the aromatic ring, respectively .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

5-hydroxy-6-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O4/c1-12-8-3-6-5(2-7(8)10)4-13-9(6)11/h2-3,10H,4H2,1H3

InChI Key

SBRSQZDGPDFDNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2COC(=O)C2=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric and Functional Group Variations

6-Hydroxy-5-methoxyphthalide
  • Molecular Formula : C₉H₈O₄ (identical to 5-Hydroxy-6-methoxyphthalide)
  • Molecular Weight : 180.160 g/mol
  • Key Difference : The positions of the hydroxyl and methoxy groups are reversed (6-OH and 5-OCH₃).
  • Implications : This positional isomerism may alter physicochemical properties such as solubility, melting point, and reactivity. For example, the electron-donating methoxy group at position 5 versus 6 could influence aromatic ring electron density and hydrogen-bonding capacity .
Metameconine
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.187 g/mol
  • Key Difference : Contains an additional methyl group (CH₃) compared to this compound.
  • Physical Property: Crystallizes from butanol with a melting point of 156.5–157°C .

Larger Aromatic and Polycyclic Derivatives

4',5-Dihydroxyisoftavone
  • Molecular Formula : C₁₅H₁₀O₄
  • Molecular Weight : 254.242 g/mol
  • Key Difference: A flavonoid with a fused three-ring system (isoflavone backbone) and hydroxyl groups at positions 4' and 5.
  • Source : Isolated from Glycyrrhiza pallida roots .
  • Implications : The extended conjugated system enhances UV absorption and may confer antioxidant or estrogenic activity, unlike simpler phthalides.
Dihydroxy Kaurene Derivatives (e.g., 6,11-Dihydroxy-16-kaurene-3,15-dione)
  • Molecular Formula : C₂₀H₂₅O₄
  • Molecular Weight : 332.439 g/mol
  • Key Difference: A diterpenoid with a complex tetracyclic structure and multiple oxygenated functional groups.
  • Source : Extracted from Rabdosia in.flexa .
  • Implications: The larger size and rigid terpenoid framework reduce solubility in polar solvents compared to smaller phthalides.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Source Melting Point (°C)
This compound C₉H₈O₄ 180.160 5-OH, 6-OCH₃ Not specified Not reported
6-Hydroxy-5-methoxyphthalide C₉H₈O₄ 180.160 6-OH, 5-OCH₃ Not specified Not reported
Metameconine C₁₀H₁₀O₄ 194.187 Undefined Crystallized from butanol 156.5–157
4',5-Dihydroxyisoftavone C₁₅H₁₀O₄ 254.242 4',5-diOH Glycyrrhiza pallida Not reported
6,11-Dihydroxy-16-kaurene-3,15-dione C₂₀H₂₅O₄ 332.439 Multiple oxygenations Rabdosia in.flexa Not reported

Structural and Functional Implications

  • Substituent Position : The hydroxyl and methoxy group positions in phthalides influence hydrogen bonding, solubility, and interactions with biological targets. For example, a 5-OH group may enhance acidity compared to a 6-OH due to resonance stabilization differences .
  • Molecular Size: Smaller phthalides (e.g., C₉H₈O₄ derivatives) are more likely to penetrate cell membranes than larger diterpenoids (e.g., kaurenes) .
  • Natural Sources: Phthalides and simpler aromatics are often found in fungi or herbaceous plants, whereas diterpenoids and flavonoids are typical in woody plants or medicinal herbs .

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